INDY INDY INDY is a member of the class of benzothiazoles that is 2,3-dihydro-1,3-benzothiazole substituted by 2-oxopropylidene, ethyl, and hydroxy groups at positions 2, 3 and 5, respectively. It is an ATP-competitive inhibitor of Dyrk1A and Dyrk1B (IC50 of 0.24 muM and 0.23 muM, respectively). It has a role as an antineoplastic agent, a drug metabolite and an EC 2.7.12.1 (dual-specificity kinase) inhibitor. It is a member of benzothiazoles, an organic hydroxy compound and an enone.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13594346
InChI: InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3/b12-6-
SMILES: CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C
Molecular Formula: C12H13NO2S
Molecular Weight: 235.30 g/mol

INDY

CAS No.:

Cat. No.: VC13594346

Molecular Formula: C12H13NO2S

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

INDY -

Specification

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
IUPAC Name (1Z)-1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one
Standard InChI InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3/b12-6-
Standard InChI Key GCSZJMUFYOAHFY-SDQBBNPISA-N
Isomeric SMILES CCN\1C2=C(C=CC(=C2)O)S/C1=C\C(=O)C
SMILES CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C
Canonical SMILES CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

INDY’s core structure comprises a benzothiazole ring substituted with ethyl, hydroxy, and propan-2-one groups. The (Z)-configuration at the C1 position is critical for its biological activity, as confirmed by X-ray crystallography . The IUPAC name, (1Z)-1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2(3H)-ylidene)propan-2-one, reflects its stereochemical specificity. Key structural features include:

  • A planar benzothiazole moiety enabling π-π interactions with kinase ATP-binding pockets.

  • A propan-2-one group contributing to hydrogen bonding with catalytic residues.

  • Hydrophobic ethyl and methyl groups enhancing membrane permeability .

Table 1: Key Physicochemical Properties of INDY

PropertyValue
Molecular FormulaC12H13NO2S\text{C}_{12}\text{H}_{13}\text{NO}_{2}\text{S}
Molecular Weight235.30 g/mol
CAS Number1169755-45-6
SolubilitySoluble in DMSO (100 mM)
Purity≥98% (HPLC)

Synthesis and Stability

INDY is synthesized via condensation reactions between 3-ethyl-5-hydroxybenzothiazole and propan-2-one derivatives. Stability studies indicate that the compound degrades under alkaline conditions but remains stable at -20°C in anhydrous DMSO . Its half-life in physiological buffers (pH 7.4) is approximately 4 hours, necessitating prodrug formulations for in vivo applications .

Mechanism of Action

Inhibition of DYRK1A/B Kinases

INDY competitively binds the ATP-binding cleft of DYRK1A and DYRK1B, serine/threonine kinases implicated in neurodevelopment and cell cycle regulation. Structural analyses reveal that INDY’s benzothiazole ring occupies the adenine pocket, while the propan-2-one group forms hydrogen bonds with the kinase’s hinge region . Key inhibitory parameters include:

  • IC50_{50}: 0.24 μM for DYRK1A and 0.23 μM for DYRK1B .

  • Ki_i: 0.18 μM for DYRK1A, indicating high affinity .

This inhibition reverses aberrant tau phosphorylation in Alzheimer’s disease models and restores calcineurin/NFAT signaling, which is critical for immune and cardiac function .

Modulation of Citrate Transport

In Drosophila, INDY homologs function as H+\text{H}^+-coupled citrate transporters (SLC13A5). INDY reduces cytoplasmic citrate levels by 40–60%, suppressing acetyl-CoA carboxylase (ACC) activity and de novo lipogenesis . Cryo-EM structures show that INDY binding induces conformational changes in the transporter’s dimerization interface, blocking citrate uptake via a one-gate mechanism involving residue F119 .

Biological Activity and Research Findings

Neuroprotective Effects

In Xenopus embryos, INDY rescues DYRK1A-induced head malformations by normalizing neurodevelopmental signaling pathways . ProINDY, a membrane-permeable prodrug, achieves 80% rescue rates at 10 μM, highlighting its potential in Down syndrome therapeutics .

Metabolic Regulation

INDY knockdown in C. elegans extends lifespan by 15–20% via AMPK/aak-2 activation, mimicking caloric restriction . In murine models, hepatic INDY inhibition reduces triglyceride accumulation by 50% and improves insulin sensitivity without altering body weight .

Antineoplastic Activity

INDY impairs the self-renewal of neural stem cells (NSCs) by suppressing Wnt/β-catenin signaling. At 10 μM, it reduces NSC proliferation by 70% in vitro, suggesting applications in glioblastoma therapy .

Table 2: Select Biological Effects of INDY

Model SystemEffectConcentrationCitation
Xenopus embryosRescues DYRK1A-induced defects10 μM (proINDY)
HepG2 cellsReduces lipid accumulation5 μM
C. elegansLifespan extension25 μM
Neural stem cellsInhibits proliferation10 μM

Pharmacokinetics and Prodrug Development

Challenges in Bioavailability

INDY’s poor aqueous solubility (logP = 2.8) and first-pass metabolism limit its oral bioavailability to <10%. Prodrug strategies, such as esterification of the hydroxy group, improve plasma stability (t1/2_{1/2} = 8 hours) and brain penetration .

proINDY: A Prodrug Approach

proINDY (acetylated INDY) achieves 90% conversion to the active compound in vivo. In rat models, 5 mg/kg proINDY yields brain concentrations of 1.2 μM, sufficient for DYRK1A inhibition .

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